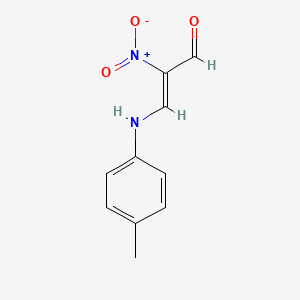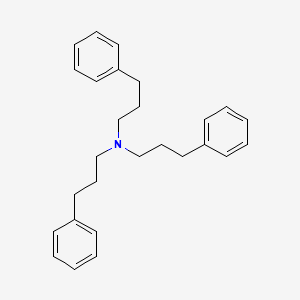
(5S)-5-(hydroxymethyl)imidazolidine-2,4-dione
Übersicht
Beschreibung
(5S)-5-(hydroxymethyl)imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Wirkmechanismus
Target of Action
The primary target of (5S)-5-(hydroxymethyl)imidazolidine-2,4-dione is the Voltage-Gated Sodium Channel Inner Pore . This channel plays a crucial role in the propagation of action potentials in neurons and other excitable cells .
Mode of Action
This compound interacts with its target through a process known as molecular docking . The compound binds to the active pocket of the Voltage-Gated Sodium Channel, thereby affecting its function
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to neuronal signaling . By interacting with the Voltage-Gated Sodium Channel, the compound can influence the propagation of action potentials, which are essential for neuronal communication .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its potential anticonvulsant activity . By binding to the Voltage-Gated Sodium Channel, the compound may help to regulate neuronal activity and potentially mitigate the excessive neuronal firing associated with seizure conditions .
Biochemische Analyse
Biochemical Properties
In biochemical reactions, (5S)-5-(hydroxymethyl)imidazolidine-2,4-dione has been found to interact with various enzymes and proteins . For instance, it has been identified as a potential inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme involved in insulin signaling . The interaction between this compound and PTP1B can increase insulin sensitivity and reduce blood sugar levels .
Cellular Effects
The effects of this compound on cells are diverse and complex. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, by inhibiting PTP1B, this compound can modulate insulin signaling, which in turn affects cellular glucose uptake and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to the active site of PTP1B, inhibiting its activity and thereby modulating insulin signaling .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . Detailed information on these interactions and effects is currently limited.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-(hydroxymethyl)imidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the cyclization of amino alcohols with carbonyl compounds. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and quality control to ensure the consistency and quality of the product.
Analyse Chemischer Reaktionen
Types of Reactions: (5S)-5-(hydroxymethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with different functional groups, while substitution reactions may introduce new substituents to the imidazolidine ring.
Wissenschaftliche Forschungsanwendungen
(5S)-5-(hydroxymethyl)imidazolidine-2,4-dione has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying enzyme mechanisms or as a ligand for binding studies. In medicine, it could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity. In industry, it may be used as an intermediate in the production of pharmaceuticals or other fine chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (5S)-5-(hydroxymethyl)imidazolidine-2,4-dione include other imidazolidine derivatives, such as imidazolidine-2,4-dione and its various substituted forms. These compounds share a common imidazolidine ring structure but differ in their substituents and functional groups.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it may offer advantages over other similar compounds in terms of reactivity, selectivity, or biological activity.
Eigenschaften
IUPAC Name |
(5S)-5-(hydroxymethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3/c7-1-2-3(8)6-4(9)5-2/h2,7H,1H2,(H2,5,6,8,9)/t2-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRIRBXLTFAPOM-REOHCLBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(=O)N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1C(=O)NC(=O)N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2,9-dimethyl-9H-benzo[d]imidazo[1,2-a]imidazole-3-carboxylate](/img/structure/B3265628.png)

![3,4,6-Trimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3265638.png)






![[1,1'-Biphenyl]-3-carboxaldehyde, 4'-fluoro-2',4-dimethoxy-](/img/structure/B3265683.png)




